molecular formula C44H66O8 B1198291 Alfathesin CAS No. 8067-82-1

Alfathesin

Cat. No. B1198291
CAS RN: 8067-82-1
M. Wt: 723 g/mol
InChI Key: YYPNLXNMXQFMHG-GSEHKNNPSA-N
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Description

Alfathesin is a relatively new intravenous anesthetic agent. It consists of a mixture of two steroids: alphaxalone and alphadolone acetate in a ratio of 3:1. The solution is dissolved in an aqueous vehicle containing 20% polyoxyethylated castor oil .


Synthesis Analysis

The synthesis of Alfathesin involves combining alphaxalone and alphadolone acetate. These steroids contribute to its anesthetic properties. Alphaxalone provides the primary anesthetic effect, while alphadolone acetate enhances its overall efficacy .


Molecular Structure Analysis

  • Alphadolone acetate : Enhances the anesthetic effect but has approximately half the potency of alphaxalone .


Chemical Reactions Analysis

While specific chemical reactions related to Alfathesin are not widely documented, its formulation ensures stability and compatibility for intravenous administration. The presence of polyoxyethylated castor oil in the vehicle aids solubility and delivery .


Physical And Chemical Properties Analysis

  • pH : The pH of the solution is within a suitable range for intravenous use .

Scientific Research Applications

  • Alfathesin is effective for rapid and deep anesthesia, particularly recommended for short operations in rabbits, with satisfactory cardiovascular and respiratory conditions maintained through tracheal intubation and artificial ventilation (Vedel & Choffat, 1978).

  • Long-term continuous infusion of Alfathesin in neurosurgical patients showed significant changes such as alteration of blood film morphology, elevation of plasma triglyceride, and reduction in plasma high-density lipids, without multiple organ failure (Gibbs et al., 1984).

  • In a case of accidental overdose in a child with multiple congenital anomalies, the only notable effect was delayed awakening, necessitating assisted ventilation, highlighting Alfathesin's high therapeutic index (Boulard et al., 1980).

  • Alfathesin components, alfaxolone and alfadolone acetate, have been tested for porphyrin-inducing activity. Alfaxolone showed potency comparable to thiopental, while alfadolone acetate had low potency, suggesting lesser likelihood of increasing ALA-synthetase activity in patients with hereditary hepatic porphyria (Fischer et al., 1979).

  • Alfathesin's respiratory effects in dogs include initial stimulation of ventilation at low doses, followed by progressively increasing depression of respiration with higher doses (Gaudy et al., 1982).

  • Clinical and pharmacological studies have shown Alfathesin to have a rapid onset of action and short duration at lower doses, with rapid plasma clearance and reduced delay in recovery compared to barbiturates. Its cardiorespirator effects are similar to equipotent analgesic doses of thiopentone (Brogden et al., 2012).

Mechanism of Action

Alfathesin acts primarily as a steroid anesthetic . Its mechanism of action involves binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic inhibitory neurotransmission, it produces sedation, hypnosis, and anesthesia. The combination of alphaxalone and alphadolone acetate synergistically contributes to its overall effect .

Safety and Hazards

  • Incompatibilities : No significant incompatibilities exist between Alfathesin and succinylcholine, although slight potentiation occurs with pachycurares .

properties

IUPAC Name

(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one;[2-[(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5.C21H32O3/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3;1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h14-18,21,25H,4-12H2,1-3H3;13-17,19,23H,4-11H2,1-3H3/t14-,15+,16-,17-,18+,21+,22-,23-;13-,14+,15-,16+,17-,19+,20-,21+/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPNLXNMXQFMHG-GSEHKNNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C.CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C.CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H66O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001001405
Record name 3-Hydroxy-11,20-dioxopregnan-21-yl acetate--3-hydroxypregnane-11,20-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alfathesin

CAS RN

8067-82-1
Record name Saffan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=8067-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alfaxalone mixture with alfadolone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008067821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-11,20-dioxopregnan-21-yl acetate--3-hydroxypregnane-11,20-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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